(R)-(-)-VAPOL hydrogenphosphate (CAS 871130-18-6) is a high-performance chiral Brønsted acid catalyst derived from the vaulted 3,3′-biphenanthrol (VAPOL) ligand framework. Commercially available as a stable, scalable solid, it is primarily procured for highly enantioselective organocatalysis and transition-metal co-catalysis . Unlike standard open-chain or simple binaphthyl-based acids, the VAPOL structure features a deep, sterically demanding 'vaulted' chiral pocket. This unique geometry allows it to enforce rigid transition-state pre-organization in sterically challenging transformations, such as imine amidations, aza-Darzens reactions, and meso-aziridine desymmetrizations, making it a critical screening candidate when conventional chiral phosphoric acids fail to deliver sufficient enantiopurity .
Attempting to substitute (R)-(-)-VAPOL hydrogenphosphate with more ubiquitous, lower-cost BINOL-derived chiral phosphoric acids (CPAs) often results in catastrophic losses of enantioselectivity. The fundamental difference lies in the ligand architecture: BINOL provides an 'open' C2-symmetric environment, whereas VAPOL provides a 'vaulted' biphenanthryl pocket that wraps around the active site . In sterically demanding reactions, such as the addition of sulfonamides to Boc-activated aryl imines, this vaulted pocket is strictly required to lock the substrate in a single reactive conformation. Substituting VAPOL with a standard BINOL CPA in these workflows has been shown to collapse the enantiomeric excess from >90% down to <5%, rendering the generic substitute entirely unviable for pharmaceutical intermediate production . Furthermore, substituting with the (S)-enantiomer or the structurally shallower VANOL derivative will either invert the stereocenter or significantly degrade the enantiomeric ratio, dictating strict procurement adherence to the (R)-VAPOL form for validated synthetic routes.
In the asymmetric addition of sulfonamides to Boc-activated aryl imines, the choice of the chiral phosphoric acid backbone dictates the chiral outcome of the N,N-aminal product. When utilizing (R)-(-)-VAPOL hydrogenphosphate, the reaction yields the product with impressive enantiopurities exceeding 90% ee. In direct contrast, running the identical reaction with a standard BINOL-derived Brønsted acid catalyst yields high conversion (95%) but virtually no asymmetric induction (<5% ee) .
| Evidence Dimension | Enantiomeric excess (ee%) of the N,N-aminal product |
| Target Compound Data | >90% ee |
| Comparator Or Baseline | BINOL-derived Brønsted acid (<5% ee) |
| Quantified Difference | An absolute increase of >85% in enantiomeric excess. |
| Conditions | Addition of sulfonamides to Boc-activated aryl imines using catalytic chiral phosphoric acid. |
This massive disparity proves that for specific sterically demanding imine additions, the vaulted VAPOL structure is non-negotiable for achieving the chiral purity required for downstream API synthesis.
In a Pd(II)/Brønsted acid-catalyzed carbonylative carbocyclization of enallenes, the steric depth of the chiral counterion is critical. Screening of 28 chiral acids revealed that (R)-(-)-VAPOL hydrogenphosphate provided the highest chiral induction, achieving an 88:12 enantiomeric ratio (er) and a 73% yield. In comparison, the smaller vaulted analog VANOL phosphoric acid achieved only a 78:22 er, while the highly substituted (R)-3,3'-di(3,5-t-butylphenyl)-BINOL phosphoric acid severely underperformed, yielding a reversed and poor 28.5:71.5 er [1].
| Evidence Dimension | Enantiomeric ratio (er) of the chiral cyclopentenone product |
| Target Compound Data | 88:12 er (with 73% yield) |
| Comparator Or Baseline | VANOL phosphoric acid (78:22 er) and substituted BINOL phosphoric acid (28.5:71.5 er) |
| Quantified Difference | Superior chiral induction over VANOL and a complete reversal/enhancement compared to BINOL scaffolds. |
| Conditions | Pd(II)/Brønsted acid-catalyzed cascade insertion of CO and olefin in anhydrous chlorobenzene. |
Demonstrates that the extended phenanthryl ring system of VAPOL is uniquely capable of providing superior chiral induction as a counterion in complex transition-metal cascade reactions.
Early asymmetric ring-opening desymmetrizations of meso-aziridines using sulfur nucleophiles required expensive and sensitive silylated reagents (e.g., TMS-SPh) to achieve high activation. However, utilizing (R)-(-)-VAPOL hydrogenphosphate as the chiral Brønsted acid catalyst eliminates this requirement. The VAPOL catalyst successfully activates the aziridine N-acyl moiety via simple hydrogen bonding, allowing the use of inexpensive, unsubstituted aromatic thiols to achieve a 96% yield and 96% ee of the chiral β-aminothioether[1].
| Evidence Dimension | Reagent requirement and resulting enantioselectivity |
| Target Compound Data | 96% yield and 96% ee using simple, unsubstituted thiols |
| Comparator Or Baseline | Previous baseline requiring expensive silylated thiols (TMS-SPh) for equivalent activation |
| Quantified Difference | Elimination of the silyl-transfer requirement while maintaining >95% ee and yield. |
| Conditions | Catalytic asymmetric ring opening of meso-aziridines with 5 mol% VAPOL phosphoric acid. |
Lowers the cost and complexity of the reagent supply chain for scaling up chiral β-aminothioether synthesis by enabling the use of basic, commercially available thiols.
Where this compound is the right choice: In the synthesis of highly substituted chiral aziridines and N,N-aminals, particularly when standard BINOL-derived catalysts fail to provide adequate stereocontrol. The vaulted pocket of (R)-(-)-VAPOL hydrogenphosphate strictly enforces the required transition state, making it the preferred catalyst for adding sulfonamides to Boc-activated aryl imines or performing complex aza-Darzens aziridinations in API intermediate workflows .
Where this compound is the right choice: In cascade carbocyclizations and cross-dehydrogenative couplings where a chiral Brønsted acid acts cooperatively with a transition metal (e.g., Pd(II)). The VAPOL scaffold provides a superior chiral environment compared to VANOL or BINOL, enabling high enantiomeric ratios in the construction of complex cyclic frameworks like chiral cyclopentenones [1].
Where this compound is the right choice: In downstream processing and chiral resolution of racemic mixtures. (R)-(-)-VAPOL hydrogenphosphate forms highly selective 1:1 host-guest complexes with specific 1,2-amino alcohols, offering a robust, scalable, and cost-efficient liquid-liquid extraction method that outperforms traditional resolution techniques in operational selectivity [2].